4-(benzyloxy)-5-bromopyrimidine
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Overview
Description
4-(benzyloxy)-5-bromopyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a benzyloxy group at position 4 and a bromine atom at position 5. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-5-bromopyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at room temperature. The reaction proceeds smoothly to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the same synthetic route mentioned above. The reaction conditions can be optimized for higher yields and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(benzyloxy)-5-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form 2,5-disubstituted pyrimidines.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3) is commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
2,5-Disubstituted Pyrimidines: These are the primary products formed from Suzuki-Miyaura coupling reactions involving this compound.
Scientific Research Applications
4-(benzyloxy)-5-bromopyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-5-bromopyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit enzymes involved in cell proliferation and survival. The benzyloxy and bromine substituents play a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Benzyloxy-5-bromopyrimidine: Similar in structure but with the benzyloxy group at position 2.
4-Methoxy-5-bromopyrimidine: Features a methoxy group instead of a benzyloxy group at position 4.
4-Benzyloxy-5-chloropyrimidine: Contains a chlorine atom instead of bromine at position 5.
Uniqueness: 4-(benzyloxy)-5-bromopyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both benzyloxy and bromine groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
5-bromo-4-phenylmethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEVRYVDWYTABG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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